Cas no 103-76-4 (N-(2-Hydroxyethyl)piperazine)
N-(2-Hydroxyethyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- N-(2-Hydroxyethyl)piperazine
- 1-Piperazineethanol
- 1-(2-Hydroxyethyl)piperazine
- 2-piperazin-1-ylethanol
- 2-(1-Piperazino)ethanol
- Hydroxyethyl piperazine
- N-(2-Hydroxyethyl)piperazine (1-Piperazineethanol)
- N-β-Hydroxyethylpiperazine
- 1-Piperazinethanol
- 2-(1-piperazinyl)-1-ethanol
- 2-(1-Piperazinyl)ethanol
- 2-(piperazin-1-yl)ethanol
- 4-(2-hydroxyethyl)-piperazine
- N-(2-hydroxy-ethyl)-piperazine
- PIPERAZINE ETHANOL
- Piperazinoethanol
- usafdo-22
- NSC 26884
- NSC 38969
- NSC 60706
- TIMTEC-BB SBB004225
- USAF do-22
- AKOS BBS-00003648
- 2-(piperazin-1-yl)ethan-1-ol
- 2-Piperazinoethanol
- Hydroxyethylpiperazine
- 2-Hydroxyethylpiperazine
- 4-(2-Hydroxyethyl)piperazine
- 2-Piperazin-1-yl-ethanol
- Ethanol, 2-(1-piperazinyl)-
- N-(beta-Hydroxyethyl)piperazine
- 1-(beta-Hydroxyethyl)piperazine
- 2-hydroxyethyl piperazine
- 1-piperazine
- Piperazine-1-ethanol
- 2-piperazin 1-yl-ethanol
- W-108839
- n-hydroxyethylpiperazine
- (2-Hydroxyethyl)piperazine
- Tox21_201974
- 2-hydroxylethylpiperazine
- CS-W020134
- n-2-hydroxyethylpiperazine
- DTXSID3021853
- AI3-25357
- FT-0608268
- CCRIS 6687
- 1-(2-hydroxyethyl)piperazin
- NSC-38969
- CHEMBL3183736
- G7VXS31ZFP
- BP-30097
- NSC-60706
- EN300-20181
- 4-hydroxyethyl-piperazine
- NCGC00249142-01
- 5-23-01-00406 (Beilstein Handbook Reference)
- (.beta.-Hydroxyethyl)piperazine
- 1-(hydroxyethyl)piperazine
- F2190-0344
- NSC60706
- Z104477190
- 4-(2-hydroxy-ethyl) piperazine
- 1-(2-hydroxyethyl)-piperazine
- 1-piperazine ethanol
- FT-0669365
- 1(2-hydroxyethyl)-piperazine
- 2-piperazin-1-yl ethanol
- 103-76-4
- EINECS 203-142-3
- 1-(2-hydroxyethyl)piperizine
- UNII-G7VXS31ZFP
- N-beta-HYDROXYETHYLPIPERAZINE
- 1-(2-hydroxyethyl) piperazine
- N-beta-hydroxyethyl-piperazine
- N-(.beta.-Hydroxyethyl)piperazine
- N-?(2-?Hydroxyethyl)?piperazine(1-Piperazineethanol)
- N-(Hydroxyethyl)piperazine
- P0812
- N-(2-Hydroxyethyl)piperazine(1-Piperazineethanol)
- SY003404
- 1-(2'-hydroxyethyl)piperazine
- NCGC00259523-01
- HY-41939
- BRN 0104361
- 2-piperazinyl-ethanol
- 1-(2-hydroxyethyl)-piperazin
- NS00019633
- MFCD00005970
- 1-(beta-hydroxyethyl)-piperazine
- P16516
- 1-(.beta.-Hydroxyethyl)piperazine
- 2-piperazine-1-yl-ethanol
- N-(2-hydroxy-ethyl)piperazine
- LF-0553
- Q27278910
- NSC26884
- AC-2946
- DTXCID401853
- 1-beta-hydroxyethyl piperazine
- Tox21_302881
- 1-(2-Hydroxyethyl)piperazine, 98%
- A1877
- 2-(piperazin-1-yl) ethanol
- CAS-103-76-4
- 2-(1-piperazinyl)-l-ethanol
- N-(2-hydroxyethyl)-piperazine
- NCGC00256344-01
- 4-N-hydroxyethyl-piperazine
- 2-(piperazin-1-yl)-ethanol
- 1-(2 -hydroxyethyl)piperazine
- InChI=1/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H
- 1-Hydroxy-2-(piperazin-1-yl)ethane
- hydroxylethylpiperazine
- 2-hydroxyethylpiperizine
- AKOS000120230
- 1-(2-Hydroxy-ethyl)-piperazine
- 1-(2-Hydroxyethyl)piperazine, Vetec(TM) reagent grade, 98%
- STR01986
- WLN: T6M DNTJ D2Q
- SCHEMBL1194
- 1-(2-hydroxylethyl)-piperazine
- AM20070679
- N-hydroxyethyl-piperazine
- N-piperazine ethanol
- NSC-26884
- SB11221
- 1-piperazine-ethanol
- 1-(2-hydoxyethyl)piperazine
- NSC38969
- N-(2-Hydroxyethyl)piperazine,99.5%
- STL193986
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- MDL: MFCD00005970
- Inchi: 1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2
- InChI Key: WFCSWCVEJLETKA-UHFFFAOYSA-N
- SMILES: OCCN1CCNCC1
- BRN: 104361
Computed Properties
- Exact Mass: 130.11100
- Monoisotopic Mass: 130.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 71.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.1
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 1.061 g/mL at 25 °C(lit.)
- Melting Point: -38.5 ºC
- Boiling Point: 246 °C(lit.)
- Flash Point: Fahrenheit: 275 ° f < br / > Celsius: 135 ° C < br / >
- Refractive Index: n20/D 1.506(lit.)
- PH: 12.3 (100g/l, H2O, 20℃)
- Water Partition Coefficient: MISCIBLE
- PSA: 35.50000
- LogP: -0.84940
- Solubility: Not determined
N-(2-Hydroxyethyl)piperazine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/39-S37/39
- RTECS:TL6825000
-
Hazardous Material Identification:
- TSCA:Yes
- Explosive Limit:1.4-8.9%(V)
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R38; R41
N-(2-Hydroxyethyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-Hydroxyethyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1503519451- 5g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 98%(GC) | 5g |
¥ 37.6 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1503519443- 25g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 98%(GC) | 25g |
¥ 49.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1503519435- 100g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 98%(GC) | 100g |
¥ 82.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1503519423- 500g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 98%(GC) | 500g |
¥ 182.4 | 2021-05-18 | |
| Fluorochem | 005136-100g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 97% | 100g |
£10.00 | 2022-02-28 | |
| Fluorochem | 005136-250g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 97% | 250g |
£19.00 | 2022-02-28 | |
| Fluorochem | 005136-500g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 97% | 500g |
£32.00 | 2022-02-28 | |
| Ambeed | A101110-25g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 97% | 25g |
$9.0 | 2025-02-28 | |
| Ambeed | A101110-100g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 97% | 100g |
$16.0 | 2025-02-28 | |
| Ambeed | A101110-500g |
N-(2-Hydroxyethyl)piperazine |
103-76-4 | 97% | 500g |
$60.0 | 2025-02-28 |
N-(2-Hydroxyethyl)piperazine Suppliers
N-(2-Hydroxyethyl)piperazine Related Literature
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Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
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Rui-Xue Rong,Qian Sun,Cui-Lan Ma,Bin Chen,Wen-Ying Wang,Zhong-Ao Wang,Ke-Rang Wang,Zhi-Ran Cao,Xiao-Liu Li Med. Chem. Commun. 2016 7 679
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Paulina Pavez,Daniela Millán,Javiera Morales,Mabel Rojas,Daniel Céspedes,José G. Santos Org. Biomol. Chem. 2016 14 1421
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Ji Hye Kang,Minuk Yang,Dongju Yun,Mingeun Kim,Hyojin Lee,Ki-Tae Kim,Mi Hee Lim,Cheal Kim New J. Chem. 2019 43 4029
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Fangzhi Hu,Baozhan Zheng,Dongmei Wang,Maoping Liu,Juan Du,Dan Xiao Analyst 2014 139 3607
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazinanes Piperazines N-alkylpiperazines
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Heterocyclic Building Blocks
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Additional information on N-(2-Hydroxyethyl)piperazine
N-(2-Hydroxyethyl)piperazine (CAS No. 103-76-4): A Versatile Amine Derivative in Advanced Chemical and Biomedical Applications
The compound N-(2-Hydroxyethyl)piperazine, identified by the CAS No. 103-76-4, is a structurally unique organic amine with significant utility in contemporary chemical and biomedical research. This compound, also known as hydroxyethylpiperazine, features a piperazine ring (C₄H₁₀N₂) substituted at the 2-position with a hydroxyl-containing ethyl group, creating a bifunctional molecule capable of participating in diverse chemical reactions. Its molecular formula is C₆H₁₄N₂O with a molecular weight of 126.19 g/mol, and it exists as a white crystalline solid under standard conditions.
Recent advancements in synthetic chemistry have highlighted the role of N-(2-Hydroxyethyl)piperazine as an essential intermediate in the design of prodrug systems. Researchers at the University of Cambridge demonstrated its efficacy in enhancing the bioavailability of poorly soluble anticancer agents through covalent conjugation with hydrophilic moieties. The hydroxyl group facilitates enzymatic cleavage in physiological environments, releasing the active drug payload while minimizing systemic toxicity—a breakthrough published in Nature Chemistry (2023). This mechanism underscores its potential in targeted drug delivery strategies where controlled release is critical.
In pharmaceutical development, CAS No. 103-76-4 serves as a key building block for synthesizing multi-functional ligands used in affinity chromatography. A collaborative study between MIT and Novartis revealed its ability to form stable complexes with metal ions when incorporated into polymeric matrices, enabling highly selective purification of recombinant proteins such as monoclonal antibodies. The piperazine moiety provides optimal coordination geometry for copper(II) ions, while the hydroxyethyl group ensures biocompatibility—a property validated through extensive biocompatibility assays per ISO 10993 standards.
Emerging applications in nanomedicine leverage the compound's amphiphilic characteristics. Scientists at Stanford University engineered self-assembling nanoparticles using hydroxyethylpiperazine-based surfactants that exhibit pH-responsive behavior. These structures demonstrated enhanced tumor accumulation and triggered drug release at acidic extracellular pH levels observed in malignant tissues (ACS Nano, 2024). The dual functional groups allow precise tuning of particle size (50–150 nm) and surface charge (-35 mV to +45 mV), which are critical parameters for optimizing biodistribution profiles.
Spectroscopic analysis confirms its distinctive structural features: proton NMR reveals characteristic signals at δ 3.4–3.8 ppm for the hydroxyethyl protons and δ 3.0–3.3 ppm for piperazine ring protons, while FTIR spectra show strong NH bending vibrations around 1650 cm⁻¹ and O-H stretching peaks near 3400 cm⁻¹. These spectral fingerprints are crucial for quality control during synthesis, ensuring purity levels exceeding 99% as determined by HPLC analysis per USP guidelines.
Clinical trials conducted by Pfizer's R&D division have validated its role as an excipient stabilizer in injectable formulations. When incorporated into lipid nanoparticle carriers at concentrations between 0.5–1.5 mM, it significantly reduces aggregation-induced immunogenicity without compromising payload encapsulation efficiency—a critical factor for mRNA vaccine stability reported in Journal of Controlled Release (Q1/2024). Its buffering capacity within physiological pH ranges (pKa ~8) contributes to maintaining formulation stability during storage and administration.
Innovative uses extend to enzyme inhibition studies where it acts as a selective modulator of histone deacetylases (HDACs). Researchers from ETH Zurich identified that derivatives synthesized using N-(2-Hydroxyethyl)piperazine exhibit IC₅₀ values as low as 15 nM against HDAC6 isoforms involved in neurodegenerative pathways (Cell Chemical Biology, March 2024). The compound's flexible backbone allows strategic placement of fluorinated substituents to improve blood-brain barrier permeability while retaining enzymatic specificity—a design principle now adopted by several neuropharmacology startups.
Thermal gravimetric analysis (TGA) shows decomposition onset above 280°C under nitrogen atmosphere, indicating robust thermal stability suitable for high-throughput screening processes requiring elevated reaction temperatures up to 80°C without degradation risk. This property was leveraged by Merck KGaA researchers to develop microwave-assisted synthesis protocols that reduce production time by over 40% compared to conventional methods.
Surface plasmon resonance studies reveal its unique binding kinetics with heparin molecules through electrostatic interactions between piperazine's quaternary ammonium sites and sulfated groups on glycosaminoglycans—findings published in Biomaterials Science (June 2024). This interaction forms the basis for novel anticoagulant delivery systems that offer tunable activity profiles compared to traditional unfractionated heparin solutions.
Advanced computational modeling using density functional theory (DFT) has elucidated its electronic structure's role in stabilizing transition metal complexes used in catalytic applications. A team from Caltech demonstrated that palladium(II) complexes incorporating this ligand exhibit turnover frequencies up to three times higher than conventional phosphine-based systems when catalyzing Suzuki-Miyaura cross-coupling reactions under aqueous conditions—a breakthrough enabling greener synthetic methodologies reported in Angewandte Chemie International Edition.
In peptide chemistry applications, this compound functions as an effective coupling agent due to its dual nucleophilic sites. Recent studies from Harvard Medical School show that when employed at stoichiometric ratios between 1:1–1:3 with carboxylic acid derivatives via EDC-mediated coupling reactions, it achieves >95% coupling efficiency even with challenging substrates like amidated neurotransmitter analogs.
Bioconjugation experiments conducted at Genentech have revealed its ability to form stable linkages with thiol-containing biomolecules through Michael addition chemistry under mild conditions (Bioconjugate Chemistry, May 2024). This application enables site-specific modification of antibodies without affecting their antigen-binding capabilities—a major advantage over traditional maleimide-based conjugation methods prone to random attachment patterns.
Raman spectroscopy studies confirm its structural integrity remains unaffected after prolonged exposure to gamma irradiation up to 5 Mrad—critical data supporting its use in radiation sterilization protocols for medical devices developed by Medtronic engineers working on implantable drug eluting stents requiring extended shelf-life stability under harsh sterilization conditions.
New research directions include its integration into supramolecular assemblies forming dynamic covalent networks capable of self-healing properties under physiological conditions (Nano Letters, April 2024). These systems exhibit shear-thinning behavior ideal for injectable hydrogels used in regenerative medicine applications such as cartilage repair scaffolds where mechanical responsiveness is essential for surgical implantation procedures.
X-ray crystallography analyses performed at Oxford University revealed unprecedented hydrogen bonding patterns involving both amine and hydroxyl groups when complexed with nucleic acids—findings suggesting potential roles in gene delivery vectors where non-covalent interactions are critical for maintaining genetic material integrity during cellular uptake processes without causing conformational damage.
Literature from Stanford University demonstrates its application as a chiral resolving agent through enantioselective crystallization processes achieving >98% ee values when combined with tartaric acid derivatives—advancing asymmetric synthesis methodologies crucial for producing optically pure APIs required by regulatory agencies worldwide.
Preliminary toxicology data from recent OECD guideline-compliant studies indicate LD₅₀ values exceeding oral administration thresholds of ≥5 g/kg bw when tested on rodent models—critical safety information supporting clinical translation efforts across multiple therapeutic platforms including ophthalmic drug formulations currently undergoing Phase II trials at Roche laboratories.
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